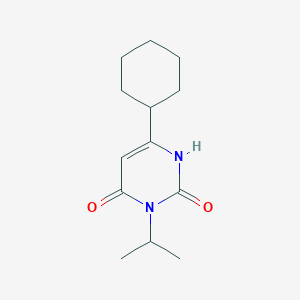
6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CHPTD) is an organoheterocyclic compound that is used in a variety of scientific applications. CHPTD is a versatile compound with a wide range of uses in organic synthesis, medicinal chemistry, and biochemistry. The molecule has a cyclic structure with a six-membered ring containing two nitrogen atoms and four carbon atoms. CHPTD is a colorless solid with a melting point of 39.5°C and a boiling point of 142°C.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthetic Routes : Research has developed methods for synthesizing pyrimidine derivatives through cyclization and reactions with electrophiles. For example, the cyclization of specific carbonyl compounds in basic medium can yield pyrimidine diones with different substituents, showcasing the versatility of these compounds in synthetic chemistry (Mekuskiene & Vainilavicius, 2006).
- Structural Analysis : Studies on the structure and antimicrobial activity of morpholine dione derivatives reveal insights into the molecular framework and potential pharmacological applications. DFT studies have provided information on the stability and electronic properties of these compounds, highlighting their relevance in material science and medicinal chemistry (Yancheva et al., 2012).
Biological Activity
- Antimicrobial Activity : Novel didepsipeptide derivatives have been synthesized and tested for their antimicrobial properties, showing efficacy against various bacterial strains. This demonstrates the potential of these compounds in developing new antibacterial agents (Šmelcerović et al., 2013).
Molecular Interactions and Complex Formation
- Supramolecular Assemblies : Research into pyrimidine derivatives as ligands for co-crystallization with crown ethers has led to the formation of hydrogen-bonded supramolecular assemblies. These studies contribute to our understanding of molecular recognition and the design of molecular architectures for various applications, including catalysis and sensor design (Fonari et al., 2004).
Catalysis and Organic Transformations
- Electrocatalytic Applications : Research on the electrocatalytic cyclization of pyrimidine derivatives has led to efficient methods for synthesizing spirobarbituric dihydrofurans. These findings have implications for developing new catalytic processes in organic synthesis (Elinson et al., 2021).
Propriétés
IUPAC Name |
6-cyclohexyl-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)15-12(16)8-11(14-13(15)17)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKWCSXHCBAEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1484258.png)
![tert-Butyl 4-(2-{2-[(tert-butoxycarbonyl)amino]-3-pyridinyl}acetyl)-1-piperidinecarboxylate](/img/structure/B1484261.png)
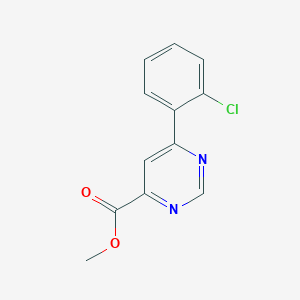
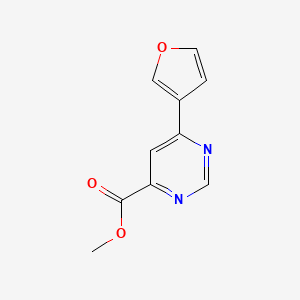
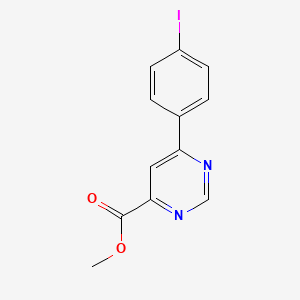
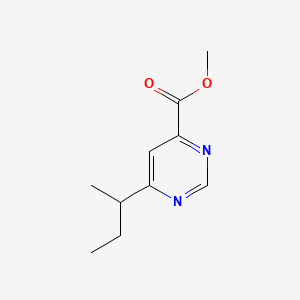
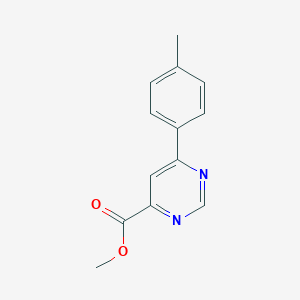
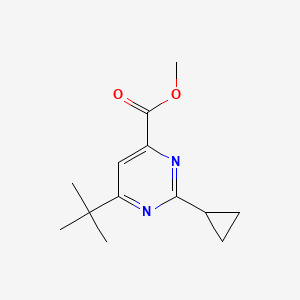
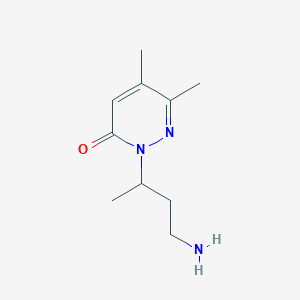
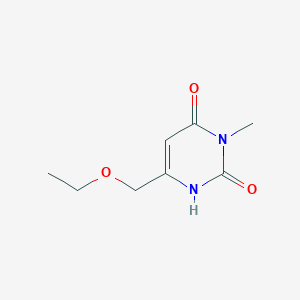
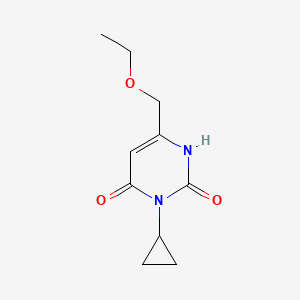
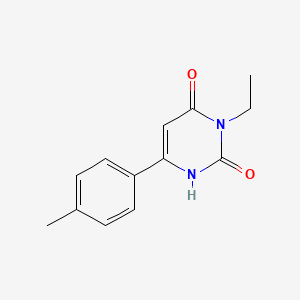
![Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484278.png)
